1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride
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Overview
Description
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes an imidazolidine ring, two phenyl groups, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, hydrochloride
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, sulfate
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, phosphate
Uniqueness
The uniqueness of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride lies in its specific structure, which includes the imidazolidine ring, phenyl groups, and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
118505-77-4 |
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Molecular Formula |
C23H29Cl2N5O3 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-piperazin-1-ylethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H27N5O3.2ClH/c29-20(25-13-16-27-14-11-24-12-15-27)17-28-21(30)23(26-22(28)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,24H,11-17H2,(H,25,29)(H,26,31);2*1H |
InChI Key |
MNJDQNMUGAALQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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